molecular formula C15H22ClF3N2O B2395484 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride CAS No. 1423731-37-6

4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride

Cat. No.: B2395484
CAS No.: 1423731-37-6
M. Wt: 338.8
InChI Key: YWBVHBNFYLEKNX-UHFFFAOYSA-N
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Description

4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride is a chemical compound with the molecular formula C15H22F3N2O·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a piperazine ring, and a butanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3-(trifluoromethyl)aniline with piperazine to form 4-[3-(trifluoromethyl)phenyl]piperazine. This intermediate is then reacted with butan-1-ol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one, while reduction can produce various alcohol derivatives .

Scientific Research Applications

4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride is unique due to the presence of the butanol moiety, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O.ClH/c16-15(17,18)13-4-3-5-14(12-13)20-9-7-19(8-10-20)6-1-2-11-21;/h3-5,12,21H,1-2,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBVHBNFYLEKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCO)C2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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